molecular formula C18H21NO2 B3653790 N-(2-methylbenzyl)-2-phenoxybutanamide

N-(2-methylbenzyl)-2-phenoxybutanamide

Cat. No.: B3653790
M. Wt: 283.4 g/mol
InChI Key: UKQZSCGORYRMDO-UHFFFAOYSA-N
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Description

N-(2-Methylbenzyl)-2-phenoxybutanamide is a synthetic amide derivative characterized by a 2-phenoxybutanamide backbone substituted with a 2-methylbenzyl group at the nitrogen atom. The 2-methylbenzyl moiety may enhance lipophilicity and influence binding interactions, as seen in related compounds (e.g., cholinesterase inhibitors in ) .

Properties

IUPAC Name

N-[(2-methylphenyl)methyl]-2-phenoxybutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-17(21-16-11-5-4-6-12-16)18(20)19-13-15-10-8-7-9-14(15)2/h4-12,17H,3,13H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQZSCGORYRMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CC=C1C)OC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(2-methylbenzyl)-2-phenoxybutanamide and its closest analogs:

Compound Name Molecular Formula Molecular Weight Substituent on Nitrogen logP (Calculated) Key Features
This compound C₁₈H₂₁NO₂ ~283.37* 2-Methylbenzyl ~3.8 (estimated) High lipophilicity; potential CNS activity
N-(4-Fluorophenyl)-2-phenoxybutanamide C₁₆H₁₆FNO₂ 273.30 4-Fluorophenyl Not reported Fluorine enhances electronegativity
N-[2-(4-Fluorophenyl)ethyl]-2-phenoxybutanamide C₁₈H₂₀FNO₂ 301.36 2-(4-Fluorophenyl)ethyl 3.50 Extended alkyl chain; improved bioavailability

*Estimated based on molecular formula.

Key Observations :

  • Lipophilicity : The 2-methylbenzyl group in the target compound likely increases logP compared to fluorophenyl analogs, favoring membrane permeability and central nervous system (CNS) penetration. The fluorophenylethyl analog (logP = 3.50) suggests that branching and fluorine substitution balance solubility and lipophilicity.

Pharmacological Implications

  • Enzyme Inhibition: The 2-methylbenzyl group is featured in dual cholinesterase/monoamine oxidase inhibitors (), implying its role in enhancing interactions with hydrophobic enzyme pockets . By analogy, the target compound may exhibit similar inhibitory properties.
  • Antimicrobial Potential: Patent data () highlight structural variations (e.g., 2-methylbenzyl vs. chlorobenzyl groups) in quinolone-based antibiotics, suggesting that substituent choice critically impacts antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2-methylbenzyl)-2-phenoxybutanamide
Reactant of Route 2
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N-(2-methylbenzyl)-2-phenoxybutanamide

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